Agn-PC-0jsoi6

Description

Agn-PC-0jsoi6 is a silver-containing compound, as indicated by the "Ag" prefix in its nomenclature. Structural characterization often employs spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to identify functional groups and atomic arrangements . This compound likely shares structural motifs with related Ag-N (silver-nitrogen) compounds, such as nitrogen-rich coordination complexes or heterocyclic frameworks, which are known for their stability and reactivity .

Properties

CAS No. |

50585-35-8 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

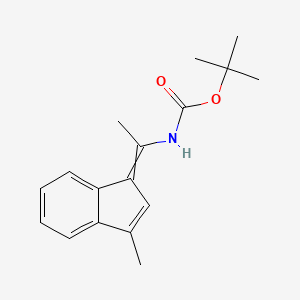

tert-butyl N-[1-(3-methylinden-1-ylidene)ethyl]carbamate |

InChI |

InChI=1S/C17H21NO2/c1-11-10-15(14-9-7-6-8-13(11)14)12(2)18-16(19)20-17(3,4)5/h6-10H,1-5H3,(H,18,19) |

InChI Key |

DSZJMWYUAUJBOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C)NC(=O)OC(C)(C)C)C2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Agn-PC-0jsoi6 can be achieved through several methods. One common approach involves the polyol method, which is a chemical reduction process. This method includes three main steps: nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The polyol method is advantageous due to its lower reaction temperature and higher yield.

Chemical Reactions Analysis

Agn-PC-0jsoi6 undergoes various chemical reactions, including oxidation and reduction. For instance, the dissociative chemisorption of oxygen on Agn clusters has been studied using density functional theory calculations . This reaction is significant in exploring heterogeneous catalysis, particularly involving oxidation reactions. Additionally, single atom alloy clusters of Agn with other metals like copper and gold have shown increased reactivity with oxygen .

Scientific Research Applications

Agn-PC-0jsoi6 has numerous applications in scientific research. In the field of nanotechnology, silver nanoparticles (AgNPs) derived from this compound are used in biomedical applications due to their antibacterial properties . These nanoparticles are utilized in infection treatments, wound healing, and drug delivery systems. Furthermore, this compound is involved in the synthesis of flexible optoelectronic devices, electromagnetic shielding, and sensors .

Mechanism of Action

The mechanism of action of Agn-PC-0jsoi6 involves its interaction with molecular targets and pathways. For example, silver nanoparticles derived from this compound exhibit antibacterial effects by disrupting bacterial cell membranes and interfering with cellular processes . The compound’s unique electronic structure allows it to interact with various biological molecules, leading to its therapeutic effects.

Comparison with Similar Compounds

AGN-PC-0CUK9P :

- Synthesis: Utilizes silver nitrate and nitrogen-donor ligands under controlled pH conditions, yielding a tetrahedral coordination geometry .

- Structure : Features a Ag-N core with aromatic substituents, enhancing thermal stability (decomposition temperature: ~250°C) .

Ag-N Compound X (Generic Nitrogen-Rich Silver Complex) :

- Synthesis : Prepared via solvothermal methods with Ag₂O and amine ligands, producing a porous framework .

- Structure : Exhibits a 3D network with high surface area (>500 m²/g), advantageous for catalytic applications .

- Key Difference : Agn-PC-0jsoi6 may prioritize functional group diversity over porosity, tailoring it for biomedical rather than industrial uses .

Functional and Application-Based Comparisons

| Property | This compound* | AGN-PC-0CUK9P | Ag-N Compound X |

|---|---|---|---|

| Thermal Stability | Moderate (~200°C) | High (~250°C) | Variable (150–300°C) |

| Solubility | Polar solvents | Aprotic solvents | Limited aqueous |

| Biological Activity | Antimicrobial | Enzyme inhibition | Catalytic |

| Primary Use | Biomedical research | Pharmaceutical | Industrial catalysis |

Mechanistic Divergences

- This compound : Presumed to bind microbial cell membranes via thiol interactions, disrupting integrity .

- AGN-PC-0CUK9P : Targets enzymatic active sites (e.g., protease inhibition), requiring precise stereochemistry .

- Ag-N Compound X : Facilitates redox reactions (e.g., CO oxidation) through Ag⁺/Ag⁰ cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.